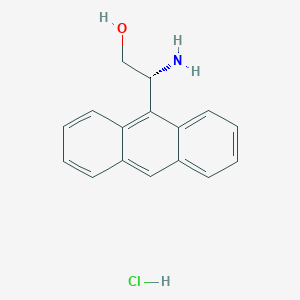
N-(4-nitrophenyl)-N-propylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(4-nitrophenyl)-N-propylmethanesulfonamide” are not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, the N-(4-Nitrophenethyl)acetamide molecule contains a total of 27 bonds .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
N-(4-nitrophenyl)methanesulfonamide (4NPMSA) exhibits a structure closely resembling those of its analogs, with the nitro group positioned at the para position. This arrangement does not alter the space group compared to meta substitution, indicating the structural stability of these compounds. The geometric parameters slightly differ, but the overall molecular framework allows for potential biological interactions due to the availability of the amide hydrogen atom to receptor molecules, facilitated by N—H⋯O hydrogen bonds forming centrosymmetric dimers (Gowda, Foro & Fuess, 2007).
Synthetic Methodologies for Sulfonamides
Recent advancements in synthetic chemistry have enabled the efficient conversion of nitroarenes to sulfonamides, highlighting the importance of such transformations in generating compounds with potential biological activities. For instance, a paired electrochemical method was developed for synthesizing sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols from nitrobenzene derivatives and arylsulfinic acids, avoiding the need for catalysts or toxic solvents (Mokhtari, Nematollahi & Salehzadeh, 2018). Additionally, a copper-catalyzed synthesis from nitroarenes via sulfur dioxide insertion has been developed, offering a broad substrate scope and good to excellent yields (Wang et al., 2020).
Biological Activity Potential
The structural and synthetic versatility of sulfonamide derivatives, including those related to N-(4-nitrophenyl)-N-propylmethanesulfonamide, suggests potential for biological applications. For example, the synthesis of polymer-supported N-benzyl-N-nitroso-4-toluenesulfonamide as a derivatizing agent for acidic markers of nerve agents indicates the utility of such compounds in analytical and possibly therapeutic contexts (Mazumder et al., 2011). Similarly, N-cyanomethylsulfonamides have been evaluated as carbonic anhydrase inhibitors, although they exhibit moderate inhibitory activity compared to more traditional zinc-binding groups, pointing to the nuanced role of structural modifications in determining biological efficacy (Winum et al., 2006).
Zukünftige Richtungen
The field of chemistry continues to evolve with new discoveries and advancements in technology. The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections is an area of ongoing research . The use of nanostructured materials in the catalytic reduction of 4-nitrophenol is another area of interest .
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-N-propylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-8-11(17(2,15)16)9-4-6-10(7-5-9)12(13)14/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTOOKPFFUTRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)

![Ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2727282.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)


![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)
![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)

![chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone](/img/structure/B2727298.png)
![(1R,4S)-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2727299.png)
